2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
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Description
2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C25H26N4O2 and its molecular weight is 414.509. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis . They play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with FGFRs by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to reduced tumor growth and progression .
Result of Action
The inhibition of FGFRs by this compound can lead to various molecular and cellular effects. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Biological Activity
2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a molecular formula of C25H26N4O2 and a molecular weight of 414.509 g/mol. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory contexts.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a pyrido-pyrrolo-pyrimidine core, which is significant for its biological activity.
Recent studies have highlighted several mechanisms through which this compound may exert its biological effects:
- Neuroprotective Effects : The compound has shown potential in protecting dopaminergic neurons from neurotoxic insults. It appears to enhance the expression of neurotrophic factors essential for neuronal survival and function.
- Anti-inflammatory Properties : It has been observed to modulate inflammatory responses by inhibiting the proliferation of microglia and reducing the expression of pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have demonstrated that the compound can stimulate neurite outgrowth in dopaminergic neurons. This effect is mediated through pathways involving tyrosine kinases and neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) .
In Vivo Studies
In vivo experiments have indicated that treatment with this compound can lead to significant neuroregeneration following toxic damage. For instance, in models of Parkinson's disease, it has been shown to reduce α-synuclein levels, a hallmark of neurodegeneration .
Case Studies
Case Study 1: Neuroprotective Effects in Parkinson's Disease Models
A study evaluated the effects of this compound on a rodent model of Parkinson's disease induced by MPTP. The results indicated that administration of the compound led to:
- Increased survival of dopaminergic neurons.
- Enhanced locomotor activity compared to control groups.
- Decreased levels of inflammatory markers in brain tissue.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound in microglial cell cultures exposed to lipopolysaccharide (LPS). Findings included:
- Significant reduction in the production of TNF-alpha and IL-6.
- Inhibition of microglial activation markers.
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C25H26N4O2 |
Molecular Weight | 414.509 g/mol |
Purity | ≥95% |
Key Biological Activities | Neuroprotection, Anti-inflammatory |
Mechanisms | Tyrosine kinase activation, Neurotrophic factor stimulation |
Study Type | Findings |
---|---|
In Vitro | Neurite outgrowth stimulation |
In Vivo | Neuroprotection in Parkinson's model |
Anti-inflammatory | Reduced cytokine levels in LPS-stimulated cells |
Properties
IUPAC Name |
5-(azepane-1-carbonyl)-6-benzyl-10-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-18-10-9-15-28-22(18)26-23-20(24(28)30)16-21(25(31)27-13-7-2-3-8-14-27)29(23)17-19-11-5-4-6-12-19/h4-6,9-12,15-16H,2-3,7-8,13-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGUYMVGRSOHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.